molecular formula C17H24N2O4 B071375 1-Benzyl-4-Boc-piperazine-2-carboxylic acid CAS No. 181956-25-2

1-Benzyl-4-Boc-piperazine-2-carboxylic acid

Cat. No.: B071375
CAS No.: 181956-25-2
M. Wt: 320.4 g/mol
InChI Key: VLRKCGUUHDUPDO-UHFFFAOYSA-N
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Description

1-Benzyl-4-Boc-piperazine-2-carboxylic acid is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.39 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and chemical research. The compound is characterized by the presence of a benzyl group, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and results in high yields of the protected piperazine derivatives. Another method involves the Buchwald-Hartwig coupling reaction, where 1-Boc-piperazine is reacted with aryl halides in the presence of a palladium catalyst .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives.

    Substitution: Free amine derivatives.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-Boc-piperazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzyme active sites or receptor binding sites, thereby modulating their activity. For example, it can act as an inhibitor of certain enzymes by forming stable complexes with the enzyme’s active site . The Boc protecting group can also influence the compound’s pharmacokinetic properties by enhancing its stability and solubility.

Comparison with Similar Compounds

Uniqueness: 1-Benzyl-4-Boc-piperazine-2-carboxylic acid is unique due to the presence of both the benzyl and Boc protecting groups, which confer specific chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research.

Properties

IUPAC Name

1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-17(2,3)23-16(22)19-10-9-18(14(12-19)15(20)21)11-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLRKCGUUHDUPDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622427
Record name 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181956-25-2
Record name 1-Benzyl-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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